4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by its unique structure, which includes an ethoxybenzoyl group, a fluorophenyl group, a hydroxy group, and an oxolan-2-ylmethyl group
Properties
CAS No. |
618073-46-4 |
|---|---|
Molecular Formula |
C24H24FNO5 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H24FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-4,7-12,17,21,27H,2,5-6,13-14H2,1H3/b22-20- |
InChI Key |
IIFUZAZLVZWCRW-XDOYNYLZSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)/O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the following steps:
Formation of the Ethoxybenzoyl Intermediate: This step involves the reaction of 4-ethoxybenzoic acid with a suitable reagent, such as thionyl chloride, to form the corresponding acid chloride.
Formation of the Fluorophenyl Intermediate: 2-fluorobenzaldehyde is reacted with a suitable reagent, such as sodium borohydride, to form 2-fluorobenzyl alcohol.
Formation of the Pyrrolidinone Core: The ethoxybenzoyl intermediate and the fluorophenyl intermediate are reacted with a suitable amine, such as proline, to form the pyrrolidinone core.
Introduction of the Oxolan-2-ylmethyl Group: The pyrrolidinone core is reacted with oxirane in the presence of a suitable catalyst, such as boron trifluoride etherate, to introduce the oxolan-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxybenzoyl)-5-(2-chlorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-5-(2-bromophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(tetrahydrofuran-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the ethoxybenzoyl group, fluorophenyl group, and oxolan-2-ylmethyl group. These functional groups contribute to its distinct chemical properties and potential applications. The combination of these groups in a single molecule allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
